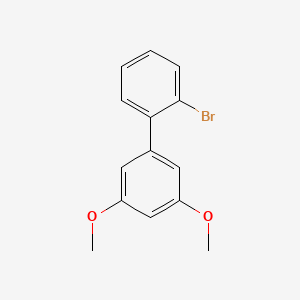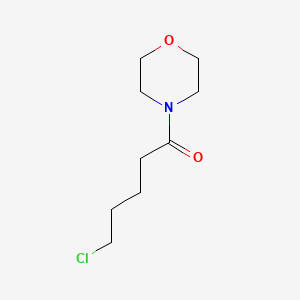
9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate is a complex organic compound that features a combination of fluorenyl, phenylthiazolyl, and piperidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Fluorenyl Moiety: The fluorenyl group is often introduced via a reaction between fluorenylmethanol and a suitable halide under basic conditions.
Thiazole Ring Formation: The phenylthiazole ring can be synthesized through a cyclization reaction involving a phenylthiourea and an α-haloketone.
Piperidine Ring Formation: The piperidine ring is usually formed through a cyclization reaction involving a suitable amine and a dihalide.
Final Coupling: The final step involves coupling the fluorenyl, phenylthiazole, and piperidine moieties under conditions that promote ester formation, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: Due to its unique structural features, the compound can be used in the development of novel materials with specific optical or electronic properties.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the interactions with various biomolecules.
作用机制
The mechanism of action of 9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, or π-π stacking. This binding can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
- **(9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate
- **(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate is unique due to the presence of the phenylthiazole ring, which imparts specific electronic and steric properties. This makes the compound particularly useful in applications where these properties are advantageous, such as in the design of selective enzyme inhibitors or advanced materials.
属性
分子式 |
C29H26N2O2S |
|---|---|
分子量 |
466.6 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C29H26N2O2S/c32-29(33-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26)31-16-14-20(15-17-31)27-19-34-28(30-27)21-8-2-1-3-9-21/h1-13,19-20,26H,14-18H2 |
InChI 键 |
CJYDVFKNRKLPPZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C2=CSC(=N2)C3=CC=CC=C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-[(thiophen-2-ylmethyl)(formyl)amino]propanoate](/img/structure/B8450390.png)
![2-Chloro-4-cyclopropylamino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B8450398.png)



![3-[(2,3-Dihydro-1-benzofuran-2-ylmethyl)amino]pyridine-4-carboxylic acid](/img/structure/B8450445.png)

![2-(5-cyano-8-methyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid](/img/structure/B8450469.png)

![3-(2-Chloro-5-methylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B8450477.png)

